molecular formula C9H6FNO3 B12852062 Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate

Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate

Cat. No.: B12852062
M. Wt: 195.15 g/mol
InChI Key: VOEVRVQYRZYLLF-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylate group at the 7th position on the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with a fluorinated aromatic aldehyde under specific reaction conditions. One common method involves the use of aqueous hydrogen peroxide (H₂O₂) and ethanol as solvents, with titanium tetraisopropoxide (TTIP) as a catalyst. The reaction is carried out at 50°C to yield the desired benzoxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃) can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 6-fluoro-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .

Comparison with Similar Compounds

  • Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate
  • Benzoxazole derivatives with different substituents

Comparison: Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate is unique due to the presence of a fluorine atom, which can enhance its biological activity and chemical stability compared to non-fluorinated benzoxazole derivatives. The fluorine atom can also influence the compound’s electronic properties, making it more reactive in certain chemical reactions .

Biological Activity

Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique molecular structure characterized by a benzoxazole ring with a fluoro substituent and a carboxylate ester. Its molecular formula is C10H8FNO3C_{10}H_{8}FNO_{3}, with a molecular weight of approximately 211.17 g/mol. The presence of functional groups such as the fluoro group and the carboxylate moiety contributes to its reactivity and biological activity.

Pharmacological Activities

Recent studies have indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Research has shown that benzoxazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against lung cancer cells, indicating potential for development as anticancer agents .
  • Antimicrobial Properties : The compound's structural features suggest it may possess antimicrobial activities. Studies on related benzoxazole derivatives have reported notable antibacterial and antifungal effects, making this compound a candidate for further investigation in infectious disease treatment .
  • Anti-inflammatory Effects : Some benzoxazole derivatives have been noted for their anti-inflammatory properties. Given the structural similarities, this compound may exhibit similar effects, warranting further exploration in inflammatory disease models .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzoxazole Core : The initial step often includes the cyclization of ortho-amino phenols with carboxylic acids or their derivatives under acidic conditions.
  • Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods or by using fluorinating agents in the presence of suitable solvents.
  • Esterification : Finally, the carboxylic acid group is converted to an ester through reaction with methanol in the presence of acid catalysts.

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound and related compounds:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 5 to 20 µM.
Antimicrobial PropertiesShowed promising antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL.
Anti-inflammatory EffectsIndicated potential to reduce inflammation markers in vitro by more than 30% at concentrations as low as 5 µM.

Properties

Molecular Formula

C9H6FNO3

Molecular Weight

195.15 g/mol

IUPAC Name

methyl 6-fluoro-1,3-benzoxazole-7-carboxylate

InChI

InChI=1S/C9H6FNO3/c1-13-9(12)7-5(10)2-3-6-8(7)14-4-11-6/h2-4H,1H3

InChI Key

VOEVRVQYRZYLLF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=C1OC=N2)F

Origin of Product

United States

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